6-chloronaphthalene-2-sulfonic Acid
Description
Significance in Advanced Organic Synthesis and Chemical Manufacturing Research
The primary significance of 6-chloronaphthalene-2-sulfonic acid in academic and industrial research lies in its role as a precursor in the synthesis of a wide array of organic compounds. chemimpex.com Its utility is particularly pronounced in the manufacturing of dyes and pigments, where the naphthalene (B1677914) sulfonic acid scaffold is a common structural motif. The presence of the chlorine atom can enhance the stability and colorfastness of the final dye molecule. chemimpex.com
In the field of medicinal chemistry, this compound serves as a crucial starting material for the development of novel pharmaceutical agents. For instance, derivatives of this compound have been investigated for their potential as therapeutic agents. A notable example is its use in the synthesis of potent and selective Factor Xa inhibitors, which are a class of anticoagulants used to prevent and treat blood clots. nih.gov The (6-chloronaphthalen-2-yl)sulfonyl moiety is a key component of the molecular structure of these inhibitors, highlighting the importance of the parent sulfonic acid as a foundational building block. nih.gov
Furthermore, the reactivity of this compound makes it a subject of study in the broader context of advanced organic synthesis. The sulfonic acid group can be readily converted into other functional groups, such as sulfonyl chlorides, which are highly reactive intermediates for the formation of sulfonamides and sulfonate esters. The chlorine atom can also participate in various substitution reactions, allowing for further molecular diversification.
Historical Context of Naphthalene Sulfonic Acid Derivatives in Scientific Inquiry
The scientific inquiry into naphthalene sulfonic acid derivatives dates back to the late 19th and early 20th centuries, closely tied to the burgeoning synthetic dye industry. The sulfonation of naphthalene itself was a pivotal process, with the discovery that reaction conditions could influence the position of the sulfonic acid group on the naphthalene ring. It was established that sulfonation at lower temperatures favors the formation of naphthalene-1-sulfonic acid (the kinetic product), while higher temperatures lead to the more stable naphthalene-2-sulfonic acid (the thermodynamic product). wikipedia.org
The introduction of halogen atoms, such as chlorine, into the naphthalene sulfonic acid structure was a logical progression, driven by the need to create dyes with improved properties. The historical development of these compounds is intertwined with the broader history of chlorinated aromatic compounds. While some chlorinated naphthalenes became notorious for their toxic effects, such as causing chloracne in industrial settings, the targeted synthesis of specific isomers like this compound for use as chemical intermediates has been a distinct and controlled area of chemical manufacturing. inchem.org The development of these halogenated derivatives was part of a larger effort to expand the palette of available colors and to create dyes with greater fastness to light, washing, and other environmental factors.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 102878-14-8 |
| Molecular Formula | C₁₀H₇ClO₃S |
| Molecular Weight | 242.68 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents chemimpex.com |
Detailed Research Findings
The academic interest in this compound is primarily focused on its application as a synthetic intermediate.
Synthesis of Azo Dyes
Azo dyes, characterized by the -N=N- linkage, represent the largest class of synthetic colorants. The general synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. Naphthalene sulfonic acids and their derivatives are common coupling components. While specific examples of commercial dyes synthesized directly from this compound are not extensively documented in readily available literature, a plausible synthetic route would involve its coupling with a diazotized aromatic amine. The resulting azo dye would incorporate the 6-chloro-2-sulfonic acid naphthalene moiety, which could influence its shade, solubility, and affinity for various fibers. The sulfonic acid group, in particular, imparts water solubility, a crucial property for the application of many textile dyes.
Intermediate in Pharmaceutical Synthesis
Structure
3D Structure
Properties
IUPAC Name |
6-chloronaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHWRHIJDODKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434209 | |
| Record name | 6-chloronaphthalene-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-14-8 | |
| Record name | 6-chloronaphthalene-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Strategies for 6 Chloronaphthalene 2 Sulfonic Acid
Industrial Synthesis Pathways and Process Optimization Research
The industrial production of 6-chloronaphthalene-2-sulfonic acid is centered around two main synthetic routes. The choice of pathway often depends on the availability of starting materials, cost-effectiveness, and the desired purity of the final product.
Direct Sulfonation Approaches of Naphthalene (B1677914) Derivatives
The direct sulfonation of 2-chloronaphthalene (B1664065) represents a primary route for the synthesis of this compound. This method is an electrophilic aromatic substitution reaction where a sulfonic acid group is introduced onto the naphthalene ring.
In the sulfonation of naphthalene and its derivatives, the position of the incoming sulfonic acid group is highly dependent on the reaction temperature. At lower temperatures, the kinetically controlled product, the alpha-isomer (sulfonation at a position adjacent to the ring junction), is favored. Conversely, at higher temperatures, the thermodynamically more stable beta-isomer is the predominant product. For the synthesis of this compound, the sulfonation is carried out at elevated temperatures to favor the formation of the 2-sulfonic acid isomer.
The reaction is typically performed using strong sulfonating agents such as concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). A known challenge with this method is the formation of isomeric byproducts, which complicates the purification process and can reduce the yield of the desired high-purity product. The separation of these isomers can be difficult and costly on an industrial scale.
Research in this area focuses on optimizing reaction parameters to improve the selectivity for the 6-chloro-2-sulfonic acid isomer. This includes fine-tuning the reaction temperature, the concentration of the sulfonating agent, and the reaction time. The use of solvents to control the reaction medium and minimize the sublimation of the starting material, a common issue in naphthalene chemistry, has also been explored to enhance product yield. For instance, in the sulfonation of naphthalene, the use of a naphthenic solvent like decalin has been shown to significantly improve the yield of the 2-naphthalenesulfonic acid. shokubai.org
Table 1: General Conditions for Direct Sulfonation of Naphthalene Derivatives
| Parameter | Condition | Rationale |
| Starting Material | 2-Chloronaphthalene | The precursor for the target compound. |
| Sulfonating Agent | Concentrated Sulfuric Acid or Oleum | Provides the electrophile for the substitution reaction. |
| Temperature | Elevated (e.g., >150°C) | Favors the formation of the thermodynamically stable beta-isomer (2-sulfonic acid). shokubai.org |
| Reaction Time | Varies | Optimized to maximize conversion while minimizing byproduct formation. |
Utilization of Aminonaphthalene Derivative Precursors
An alternative and often preferred industrial route for synthesizing high-purity this compound involves a multi-step process starting from 6-amino-2-naphthalenesulfonic acid, also known as Brönner's acid. google.com This method utilizes a sequence of well-established reactions, including diazotization followed by a Sandmeyer reaction.
The synthesis begins with the diazotization of 6-amino-2-naphthalenesulfonic acid. In this step, the primary amino group (-NH2) is converted into a diazonium salt (-N2+) by treating it with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures.
Following the diazotization, the resulting diazonium salt is subjected to a Sandmeyer reaction. This reaction involves the treatment of the diazonium salt with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom. This method is highly effective for introducing a chlorine atom at a specific position on the aromatic ring, thereby avoiding the isomer separation issues associated with direct chlorination or sulfonation. google.com This pathway is advantageous as it leads to a product with high purity. google.com
Table 2: Synthesis of this compound via Sandmeyer Reaction
| Step | Reaction | Reagents | Key Transformation |
| 1 | Diazotization | 6-Amino-2-naphthalenesulfonic acid, Sodium Nitrite, Hydrochloric Acid | Conversion of the amino group to a diazonium salt. |
| 2 | Sandmeyer Reaction | Diazonium salt from Step 1, Copper(I) Chloride | Replacement of the diazonium group with a chlorine atom. |
Laboratory-Scale Synthetic Routes and Novel Reaction Discovery
On a laboratory scale, the synthesis of this compound can be carried out using the same fundamental routes as in industrial production, namely direct sulfonation and the Sandmeyer reaction from Brönner's acid. The laboratory setting allows for more precise control over reaction conditions and facilitates the purification of the product through techniques like crystallization.
The Sandmeyer reaction approach is particularly well-suited for laboratory synthesis due to its reliability and the high purity of the resulting product. While direct sulfonation is also feasible, the separation of isomers might require chromatographic techniques, which are more common in a lab setting than in large-scale industrial processes.
Currently, there is limited information in publicly available scientific literature regarding novel reaction discoveries specifically for the synthesis of this compound beyond these established methods.
Catalytic Approaches in this compound Synthesis
The application of catalytic methods specifically for the synthesis of this compound is not extensively documented in the available literature. However, catalytic strategies are an active area of research in the broader field of naphthalene chemistry.
For instance, a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction has been developed for the synthesis of 8-anilinonaphthalene-1-sulfonic acid derivatives from 8-chloronaphthalene-1-sulfonic acid. nih.gov This reaction demonstrates the use of a catalyst to form a new carbon-nitrogen bond on a chloronaphthalene sulfonic acid core. While this specific example does not produce the target compound, it highlights the potential for developing catalytic routes for the synthesis and derivatization of related molecules.
Further research may lead to the discovery of catalysts that can improve the efficiency and selectivity of the direct sulfonation of 2-chloronaphthalene or enable entirely new synthetic pathways to this compound.
Derivatization and Structural Modifications of 6 Chloronaphthalene 2 Sulfonic Acid
Synthesis of Functionalized Derivatives for Targeted Applications
The presence of the chloro and sulfonic acid groups on the naphthalene (B1677914) ring system allows for a variety of chemical transformations, making 6-chloronaphthalene-2-sulfonic acid a valuable intermediate in organic synthesis. mdpi.com
Azo Dye Derivative Synthesis via Diazotization-Coupling Reactions
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a significant class of synthetic colorants. libretexts.org Their synthesis from this compound typically involves a two-step diazotization-coupling process. libretexts.orgresearchgate.net
First, an aromatic amine precursor, often another naphthalene derivative containing an amino group, is converted into a highly reactive diazonium salt. This is achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. libretexts.orgcdnsciencepub.com
The resulting diazonium salt is a potent electrophile that readily reacts with an electron-rich coupling component in an electrophilic aromatic substitution reaction. libretexts.org The this compound moiety can act as this coupling component. The electron-donating nature of the naphthalene ring system, even with the presence of deactivating groups, allows it to be attacked by the diazonium ion to form the stable azo linkage. The reaction's pH is a critical parameter; couplings with phenols are typically performed under alkaline conditions, while couplings with anilines are carried out in acidic media. libretexts.orglibretexts.org The final product is a highly colored aromatic azo compound whose specific shade is determined by the extended conjugated system of the entire molecule. libretexts.org
Diaryl Urea (B33335) Derivative Synthesis and Characterization
Diaryl ureas are a class of compounds recognized for their diverse biological activities and are present in several clinically approved drugs. stackexchange.comresearchgate.net The synthesis of diaryl urea derivatives incorporating the this compound framework can be achieved through a multi-step process.
A common synthetic route involves the initial conversion of the sulfonic acid group into a more reactive sulfonyl chloride, typically using a chlorinating agent like thionyl chloride or phosphorus pentachloride. This sulfonyl chloride is then reacted with an appropriate amine to form a sulfonamide. In a separate pathway, a suitable aminophenyl intermediate is reacted with phosgene (B1210022) or a phosgene equivalent to generate an isocyanate.
The key bond-forming step is the reaction between the sulfonamide intermediate (containing a free amino group) and a substituted phenyl isocyanate, or vice-versa. This reaction proceeds readily to form the diaryl urea linkage (-NH-CO-NH-). For instance, a derivative such as 2,6-dimethyl-4-{6-[3-(4-chloro-3-(trifluoromethyl)phenyl)urea]naphthalen-2-yl}sulfonyl morpholine (B109124) has been synthesized, showcasing the integration of the naphthalene sulfonyl moiety into a complex diaryl urea structure. echemi.com Characterization of these final products relies on standard spectroscopic techniques, including ¹H NMR, mass spectrometry, and FT-IR, to confirm the molecular structure. stackexchange.com
Aminoheterocyclic Derivative Development
The synthesis of derivatives bearing aminoheterocyclic moieties has gained significant attention due to their wide range of pharmacological properties. These complex structures can be synthesized by coupling the this compound framework with various heterocyclic systems.
One prominent method involves using the diazonium salt derived from an amino-naphthalene sulfonic acid as a precursor. This diazonium salt can then be coupled with various electron-rich heterocyclic compounds, such as those containing thiazole, pyridone, or oxazolone (B7731731) rings. libretexts.org For example, a diazonium salt can react with a 2-amino-thiazole derivative or a 4-hydroxyl-quinolone derivative to yield potent bioactive azo dyes. libretexts.org
Alternatively, the naphthalene core itself can be functionalized to build a heterocyclic ring system upon it. These synthetic strategies allow for the creation of a diverse library of compounds where the electronic and steric properties can be finely tuned by the choice of the heterocyclic partner, leading to derivatives with specific, targeted activities.
Regioselectivity and Stereoselectivity in Derivatization Processes
In the derivatization of this compound, controlling the position of incoming functional groups—a concept known as regioselectivity—is paramount. This is primarily dictated by the directing effects of the substituents already present on the naphthalene ring during electrophilic aromatic substitution reactions, such as azo coupling.
The sulfonic acid group (-SO₃H) is a deactivating, meta-directing group, while the chlorine atom (-Cl) is a deactivating, ortho, para-directing group. libretexts.org In the naphthalene ring system, electrophilic attack is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. libretexts.org
When this compound acts as a coupling component in an azo coupling reaction, the incoming diazonium group (an electrophile) will be directed by these existing substituents. The -SO₃H group at the C2 position and the -Cl group at the C6 position are both on the same ring. The activating or deactivating effects will influence the available positions on both rings of the naphthalene system. The precise position of coupling (e.g., at C1, C3, or on the other ring) depends on a complex interplay of electronic effects, steric hindrance, and reaction conditions such as pH. libretexts.orgcdnsciencepub.com For instance, in couplings with naphthol derivatives, the position of attack is highly dependent on pH and the specific structure of the naphthol. cdnsciencepub.comechemi.com
Stereoselectivity, which concerns the spatial orientation of atoms, is not a primary factor in these aromatic substitution reactions as they occur on a planar ring system. It becomes relevant only if chiral centers are introduced into the side chains or substituents of the derivatives during subsequent modification steps.
Influence of Structural Modifications on Electronic Properties and Reactivity
Azo Dye Derivatives: The introduction of an azo linkage extends the conjugated π-electron system across the naphthalene and coupled aromatic rings. This extended conjugation is responsible for the absorption of light in the visible spectrum, giving these compounds their characteristic intense colors. libretexts.org The specific color can be fine-tuned by altering the electronic nature of the substituents on the aromatic rings. Electron-donating groups (auxochromes) or electron-withdrawing groups can shift the absorption maximum (λmax), resulting in a range of colors from yellow and orange to red and blue. libretexts.org
Diaryl Urea Derivatives: The urea moiety (-NH-CO-NH-) is a key structural feature that significantly influences the molecule's properties. The NH groups are excellent hydrogen bond donors, and the carbonyl oxygen is an effective hydrogen bond acceptor. researchgate.net This allows these derivatives to bind to biological targets like protein kinases through specific hydrogen bonding interactions. This ability to form multiple, directed hydrogen bonds is often crucial for their observed biological activity.
General Electronic Effects: Incorporating the highly aromatic naphthalene system and other groups like sulfonamides can influence the molecule's photophysical and electrochemical properties. For instance, the presence of a sulfonated aromatic polymer has been shown to modulate the photophysical and electrochemical behavior of associated molecules by influencing electron transport. The addition of various functional groups alters the electron density distribution across the molecule, affecting its reactivity in further chemical transformations and its interactions in biological systems.
Advanced Spectroscopic Characterization and Analytical Techniques
Elucidation of 6-Chloronaphthalene-2-sulfonic Acid and Derivative Structures
Determining the precise chemical structure of this compound and its derivatives is paramount. High-resolution spectroscopic techniques are indispensable for confirming the regiochemistry of substitution on the naphthalene (B1677914) core and for verifying the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules. In the context of this compound, ¹H and ¹³C NMR are crucial for confirming the specific placement of the chloro and sulfonic acid groups on the naphthalene ring system.
The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants in an NMR spectrum provide a wealth of information about the molecular structure. For instance, the aromatic region of the ¹H NMR spectrum of a naphthalenesulfonic acid derivative will show distinct signals for each proton on the naphthalene rings. The specific positions of these signals are influenced by the electron-withdrawing or electron-donating nature of the substituents.
High-Resolution Mass Spectrometry (HRMS) for Purity and Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and molecular weight with great precision. libretexts.orgmdpi.com Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas due to the slight mass differences of their constituent atoms. libretexts.org
For this compound (C₁₀H₇ClO₃S), HRMS would be used to confirm its molecular formula by measuring its exact mass. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O, and ³²S). The experimentally determined mass from the HRMS analysis should match this theoretical value within a very small margin of error (typically in the parts per million range). This high accuracy provides strong evidence for the compound's identity and purity.
HRMS is also invaluable for analyzing derivatives of this compound. For instance, in a study of halogenated sulfonic acids in disinfected drinking water, HRMS was used to identify novel disinfection byproducts by accurately determining their molecular formulas from their mass-to-charge ratios. nih.gov The fragmentation patterns observed in the mass spectra can further aid in structural elucidation. nih.gov
Purity Assessment Methodologies for Research Applications
Ensuring the purity of chemical compounds is critical for obtaining reliable and reproducible results in research and industrial applications. Various chromatographic techniques are employed for this purpose.
Thin-Layer Chromatography (TLC) in Compound Purity Evaluation
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture and assess the purity of a compound. sigmaaldrich.com For naphthalenesulfonic acids, TLC can be an effective preliminary purity check. sigmaaldrich.com
In a typical TLC analysis, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel or alumina). The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components into distinct spots.
The purity of a sample of this compound can be assessed by observing the number of spots on the developed TLC plate. A single spot indicates a high degree of purity, while the presence of multiple spots suggests the presence of impurities. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify compounds by comparing them with known standards under the same conditions. For naphthalene and its derivatives, visualization of the spots can often be achieved under UV light. researchgate.net
Spectroscopic Investigations of Intermolecular Interactions
Understanding how molecules interact with their surroundings is crucial for predicting their behavior in different environments. Fluorescence spectroscopy is a particularly sensitive technique for probing these intermolecular interactions.
Fluorescence Spectroscopy and Lippert-Mataga Plots for Solvent Polarity Effects on Derivatives
The relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity can be quantified using a Lippert-Mataga plot. researchgate.netrsc.orgbeilstein-journals.orgmdpi.comresearchgate.net This plot graphs the Stokes shift against a solvent polarity function, which takes into account the dielectric constant and refractive index of the solvent. mdpi.com A linear relationship in the Lippert-Mataga plot indicates a general solvent effect, and the slope of the line is proportional to the square of the change in dipole moment between the ground and excited states. mdpi.com This allows for the estimation of the excited-state dipole moment, providing valuable insight into the electronic redistribution that occurs upon photoexcitation. rsc.org
For derivatives of this compound, fluorescence spectroscopy and Lippert-Mataga analysis can be used to characterize their solvatochromic properties. This information is particularly relevant for applications where these compounds might be used as fluorescent probes to report on the polarity of their local environment, for instance, in biological systems or in the characterization of polymers. nih.govacs.orgresearchgate.netacs.org
Below is a hypothetical data table illustrating the kind of data that would be collected in such a study for a fluorescent derivative of this compound.
Table 1: Hypothetical Photophysical Data for a this compound Derivative in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |
|---|---|---|---|---|---|
| Cyclohexane | 2.02 | 1.427 | 340 | 390 | 3680 |
| Dioxane | 2.21 | 1.422 | 342 | 405 | 4480 |
| Tetrahydrofuran | 7.58 | 1.407 | 345 | 425 | 5630 |
| Dichloromethane | 8.93 | 1.424 | 348 | 440 | 6250 |
| Acetonitrile | 37.5 | 1.344 | 350 | 460 | 7200 |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Naphthalenesulfonic acid |
| 2-Chloronaphthalene (B1664065) |
| 8-Anilino-1-naphthalenesulfonic acid (ANS) |
| Piperidine-substituted 1,8-naphthalimide (B145957) derivatives |
| Camphor-sulfonic acid doped Polyaniline |
| 4-Hydroxy-m-benzene-disulfonic acid |
| Coronene |
| Benzo[a]coronene |
| Naphtho[2,3-a]coronene |
| Dibenzo[a,j]coronene |
| Naphtho[1,2,3,4-ghi]perylene |
| Benzo[pqr]naphtho[8,1,2-bcd]perylene |
| Dibenzo[cd,lm]perylene |
| 2-((4-((E)-2-(6-((E)-2,4-bis(methylsulfonyl)styryl)naphthalen-2-yl)vinyl)phenyl)(ethyl)amino)ethan-1-ol |
| Chloroacetamidesulfonic acid |
| Dichloroacetaldehydesulfonic acid |
| Bromoacetonitrilesulfonic acid |
| Naphthalene-1,3,7-trisulfonic acid |
| Naphthalene-1,3,6-trisulfonic acid |
| Naphthalene-1,5-disulfonic acid |
| 2-Naphthol-6-sulfonic acid |
| Calix researchgate.netarene sulfonic acid |
| 6-Hydroxynaphthalene-2-sulfonate |
| 2-Octanone |
| Naphthalene |
| Naphthoquinones |
| Alkannin |
| Shikonin |
| γ-Glutamyl-S-1-propenylcysteine |
| γ-Glutamyl-S-2-propenylcysteine |
| Nile Red |
| Prodan |
| Cysteine |
| Glutathione |
Mechanistic Investigations and Theoretical Studies
Reaction Mechanism Elucidation of 6-Chloronaphthalene-2-sulfonic Acid
The reactivity of this compound is a key area of study, particularly its behavior in organic reactions and coordination chemistry.
The sulfonic acid derivative of naphthalene (B1677914), this compound, possesses a chlorine substituent that enhances its reactivity. chemimpex.com While the sulfonic acid group is generally an electron-withdrawing group, the naphthalene ring system can still participate in nucleophilic substitution reactions under specific conditions. The presence of the chlorine atom can influence the regioselectivity of such reactions. It is primarily utilized as a key intermediate in the synthesis of more complex molecules, including dyes, pigments, and pharmaceuticals. chemimpex.com Its role as a building block is critical in the chemical manufacturing sector. chemimpex.com
In the realm of coordination chemistry, this compound can act as a ligand, coordinating with metal ions. The sulfonic acid group, with its oxygen atoms, provides a potential binding site for metal centers. The nature of the resulting metal complexes, including their geometry and stability, would be influenced by the steric and electronic properties of the naphthalene ring and the chlorine substituent. Research in this area explores the synthesis and characterization of these coordination compounds, which may exhibit interesting catalytic or material properties.
Computational Chemistry and Predictive Modeling
Computational tools are invaluable for predicting the properties and behavior of chemical compounds, offering insights that complement experimental studies.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the activity (e.g., biological or environmental) of a chemical based on its molecular structure. ecetoc.org For this compound, QSAR studies can be employed to predict its environmental fate, such as its persistence, bioaccumulation, and toxicity. nih.gov These models use molecular descriptors, which are numerical representations of the chemical's structure, to correlate with its observed environmental properties. ecetoc.org By developing and validating QSAR models, it is possible to assess the potential environmental impact of this compound and its derivatives without extensive experimental testing. ecetoc.orgnih.gov
Table 1: Examples of Descriptors Used in QSAR Studies for Environmental Fate Prediction
| Descriptor Category | Examples of Descriptors | Predicted Environmental Endpoint |
| Topological | Molecular Connectivity Indices, Wiener Index | Water Solubility, Adsorption Coefficient |
| Geometric | Molecular Surface Area, Molecular Volume | Bioaccumulation Factor |
| Electronic | Dipole Moment, Partial Charges | Biodegradability, Aquatic Toxicity |
| Hydrophobicity | Log P (Octanol-Water Partition Coefficient) | Bioconcentration Factor |
This table is illustrative and provides examples of descriptor types and their potential applications in QSAR modeling for environmental fate prediction.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide detailed information about its electronic properties, such as the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. researchgate.net This information is crucial for understanding its reactivity, stability, and spectroscopic properties. For instance, the HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity and kinetic stability. researchgate.net
Table 2: Hypothetical DFT Calculation Results for this compound
| Parameter | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 4.8 D | Influences solubility and intermolecular interactions |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-Activity Relationship (SAR) analysis involves studying how the chemical structure of a compound influences its biological or chemical activity. For this compound, SAR studies would involve synthesizing a series of derivatives by modifying specific parts of the molecule, such as the position of the chlorine atom or by introducing other functional groups. researchgate.net The activity of these derivatives would then be tested for a specific application, for example, as dye precursors or as potential pharmaceutical intermediates. chemimpex.comresearchgate.net By comparing the activities of these derivatives, it is possible to identify the key structural features that are essential for the desired effect. nih.gov This knowledge can then be used to design new, more potent, or more specific compounds.
Research Applications and Biological Activities of 6 Chloronaphthalene 2 Sulfonic Acid and Its Derivatives
Applications in Dye and Pigment Chemistry Research
6-Chloronaphthalene-2-sulfonic acid serves as a important intermediate in the synthesis of a variety of dyes and pigments. chemimpex.com Its unique molecular structure is instrumental in the development of high-performance coloring materials. chemimpex.com
Research in Textile and Plastic Coloring Technologies
In the realm of textile and plastic coloring, this compound and its derivatives are being investigated for their role in creating more efficient and durable coloring processes. chemimpex.com Naphthalene (B1677914) sulfonic acids are widely used as dye-assisting chemicals in textile dyeing. researchgate.net The sulfonation of dyes is a key factor in their application, particularly for materials like nylon. researchgate.netchemsociety.org.ng Studies have explored how factors like pH and the degree of sulfonation can influence the exhaustion of the dye onto the fabric, aiming for more effective and economical dyeing methods. researchgate.netchemsociety.org.ng
Pharmaceutical Research and Drug Discovery Initiatives
The utility of this compound extends into the pharmaceutical sector, where it is recognized as a valuable building block for creating new therapeutic agents. chemimpex.com
Building Block for Novel Drug Molecules and Intermediates
The chemical structure of this compound provides a versatile scaffold for the synthesis of more complex drug molecules and pharmaceutical intermediates. chemimpex.com Its reactive sites allow for the attachment of various functional groups, enabling the design of compounds with specific biological targets. chemimpex.com This adaptability makes it a compound of interest for researchers seeking to develop new drugs for a range of diseases.
Antitumor Activity of Derivatives in Cancer Research
A significant area of investigation involves the potential anticancer properties of derivatives of this compound.
Research has indicated that certain derivatives of sulfonamides, a class of compounds related to this compound, can exhibit antitumor activity by inhibiting the proliferation of cancer cells. nih.gov For instance, some sulfonamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and halt their growth at specific phases of the cell cycle. nih.govnih.gov One study on a newly synthesized sulfonamide derivative, 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1), demonstrated its ability to selectively inhibit the proliferation of aggressive breast cancer cells. nih.gov The study found that MMH-1 arrested the cells in the G0/G1 phase of the cell cycle and slowed their ability to heal wounds. nih.gov
Furthermore, research into other naphthalene derivatives has shown promising results. For example, studies on 2- and 6-substituted BZT-N derivatives revealed that 6-substituted derivatives generally exhibited higher potency in cytotoxic activity against certain cancer cell lines. nih.gov This suggests that the specific substitution pattern on the naphthalene ring is crucial for antitumor efficacy.
Table 1: Investigated Antitumor Activity of Related Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |
|---|---|---|
| 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1) | MDA-MB-231 (breast cancer) | Selectively inhibited cancer cell proliferation; arrested cells in G0/G1 phase. nih.gov |
| 6-substituted BZT-N derivatives | L1210, SNU-1 | Exhibited higher potencies in cytotoxic activity compared to 2-substituted derivatives. nih.gov |
| Sulfonamide derivatives (general) | K562 (leukemia) | Induced apoptosis in cancer cells. nih.gov |
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. mdpi.com It is characterized by a series of biochemical events that lead to distinct morphological changes and cell death. mdpi.com This process is primarily regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. mdpi.commdpi.com The intrinsic pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executive enzymes of apoptosis. mdpi.commdpi.com The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, which also culminates in caspase activation. mdpi.commdpi.com
Research into compounds structurally related to this compound, such as chlorogenic acid, has shown the induction of apoptosis in human leukemia cells. nih.gov These studies demonstrate that certain chemical structures can promote apoptosis by generating reactive oxygen species (ROS), reducing the mitochondrial membrane potential, and activating caspases-3, -7, -8, and -9. nih.gov While direct studies on this compound's role in apoptosis are not extensively documented in the provided results, the known bioactivity of similar compounds suggests a potential area for future investigation.
Disruption of Cell Cycle Progression
The cell cycle is a tightly regulated process that governs cell proliferation. researchgate.net The progression through the different phases of the cell cycle (G1, S, G2, and M) is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs). researchgate.netnih.gov Disruption of the cell cycle is a key mechanism for many anti-cancer agents.
Studies on flavonoids, which are structurally distinct from but share aromatic features with naphthalenesulfonic acids, have demonstrated that these compounds can arrest the cell cycle at different phases. nih.gov For instance, certain flavonoids can induce a G1 phase arrest by inhibiting CDK2, while others cause a G2/M block by inhibiting CDK1. nih.gov The specific effects are often correlated with the hydroxylation pattern of the flavonoid. nih.gov This highlights the principle that small molecules can selectively target different phases of the cell cycle.
Down-regulation of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. nih.govmdpi.com Their activity is dependent on their association with cyclins, and their deregulation is a common feature of cancer. mdpi.commdpi.com Consequently, the inhibition of CDKs has become a significant strategy in cancer therapy. mdpi.com
Research has shown that the activity of CDKs can be down-regulated by CDK inhibitors. nih.gov For example, the up-regulation of the CDK inhibitors p21(CIP1) and p27(KIP1) can lead to the inhibition of CDK2. nih.gov The inhibition of CDK1, on the other hand, can be due to the phosphorylation of the kinase on a specific tyrosine residue. nih.gov While direct evidence for this compound down-regulating CDKs is not present in the search results, the established mechanisms of CDK inhibition by other small molecules provide a framework for potential future research into the bioactivity of naphthalenesulfonic acid derivatives.
Antithrombotic and Anticoagulant Research with Derivatives
Derivatives of sulfonic acids have been a subject of interest in the development of new antithrombotic and anticoagulant agents. Research has focused on synthesizing analogues of heparin, a well-known anticoagulant, to improve its activity and specificity. nih.gov
One area of investigation involves the synthesis of pentasaccharide sulfonic acids that are related to the antithrombin-binding domain of heparin. nih.gov In these studies, sulfate (B86663) esters in the original heparin structure are replaced by sodium-sulfonatomethyl moieties. nih.gov In vitro evaluations of these new sulfonic acid derivatives have shown that some analogues can inhibit the blood-coagulation-proteinase factor Xa with high efficacy. nih.gov However, the degree and position of sulfonation can significantly impact the anticoagulant activity, as the introduction of additional sulfonic acid groups can sometimes lead to a decrease in anti-Xa activity. nih.gov This suggests that the specific molecular structure and conformation are critical for biological activity.
Furthermore, chemically sulfated polysaccharides, such as galactoglucomannan, have demonstrated significant anticoagulant and antithrombotic properties in both in vitro and in vivo studies. researchgate.net These sulfated derivatives have been shown to prolong activated partial thromboplastin (B12709170) time (APTT) and thrombin time (TT), indicating their potential as therapeutic agents. researchgate.net
| Derivative Class | Research Focus | Key Findings |
| Pentasaccharide Sulfonic Acids | Heparin analogues for improved anticoagulant activity | Disulfonate analogues showed outstanding efficacy in inhibiting factor Xa. nih.gov |
| Sulfated Polysaccharides | Anticoagulant and antithrombotic properties | Chemically sulfated galactoglucomannan exhibited significant anticoagulant activity in vitro and antithrombotic effects in vivo. researchgate.net |
Advanced Material Science Research
The unique chemical properties of this compound make it a valuable compound in the field of material science. chemimpex.com Its structure allows for its incorporation into various materials to enhance their performance and durability. chemimpex.com
Development of High-Performance Materials
This compound is utilized in the development of high-performance materials, particularly within the textile and coatings industries. chemimpex.com Its role as an intermediate in the synthesis of dyes and pigments is crucial for improving colorfastness and stability. chemimpex.com The presence of the sulfonic acid group can enhance the solubility and reactivity of the molecule, while the chlorine atom can also influence its properties.
Studies on Surface Coatings for Improved Adhesion and Durability
In the realm of surface coatings, this compound is incorporated to enhance adhesion and durability. chemimpex.com This makes it a valuable component in formulations for industries such as automotive and construction, where long-lasting and resilient coatings are essential. chemimpex.com The ability of the sulfonic acid group to participate in interactions like hydrogen bonding can contribute to improved adhesion to various substrates.
Surfactant and Dispersant Research
Naphthalene sulfonic acids and their derivatives are recognized for their utility as surfactants and dispersants. biosynth.com this compound, in particular, is utilized in the formulation of these agents. chemimpex.com Aromatic sulfonic acids are foundational in the creation of surfactants, which are compounds that reduce the surface tension between liquids or between a liquid and a solid. capitalresin.com This property is crucial for cleaning and emulsification processes.
Research has demonstrated that aromatic sulfonic acids are effective ingredients in detergents and cleaning agents. capitalresin.comcapitalresin.com Their primary function is to act as a surfactant, breaking down the surface tension between water and contaminants like dirt, grease, and grime. capitalresin.com This action allows for the effective removal of stains and microbes. capitalresin.com Specifically, this compound is employed in formulating surfactants and dispersants designed to improve the efficiency of cleaning agents and emulsifiers. chemimpex.com
In a broader context, condensates of naphthalene sulfonic acid with formaldehyde (B43269) have been investigated for their role in cleaning compositions for hard surfaces, where they help to reduce effects like rain-induced spotting and film formation. google.com While not surfactants in the traditional sense of lowering surface tension to form micelles, formaldehyde-condensed naphthalene sulfonates serve as secondary emulsifiers or protective colloids in processes like emulsion polymerization, enhancing latex stability without affecting particle size. google.com The unique chemical structure of this compound, featuring a chlorine substituent and a sulfonic acid group on a naphthalene core, contributes to its utility in these applications. chemimpex.com
Biochemical and Enzymatic Research
Derivatives of naphthalene sulfonic acid have proven to be valuable tools in biochemical and enzymatic studies due to their fluorescent properties, which are often sensitive to the local environment.
Naphthalene sulfonic acid derivatives are frequently used as fluorescent probes to investigate the properties of biological systems. researchgate.net These compounds typically exhibit weak fluorescence in aqueous solutions but become strongly fluorescent in less polar environments, such as the hydrophobic pockets of proteins. researchgate.net
A notable example is the derivative 6-(p-toluidinyl)naphthalene-2-sulfonic acid (2,6-TNS), which has been used as a sensitive, non-perturbing probe to monitor the conformational states of yeast hexokinase. nih.gov The binding of sugar ligands to the enzyme induces conformational changes that can be distinguished by observing the fluorescence of 2,6-TNS. nih.gov Similarly, other naphthalene derivatives have been synthesized to act as fluorescent probes for detecting metal ions, such as Al3+, in analytical systems. mdpi.com
Certain derivatives of naphthalene sulfonic acid function as activators for specific enzymes. Research on E. coli pyruvate (B1213749) oxidase, a peripheral membrane flavoenzyme, has shown that it requires lipids or detergents for full enzymatic activity. nih.gov A fluorescent, detergent-like derivative, 2-(N-decyl)aminonaphthalene-6-sulfonic acid (DNS), has been identified as an effective activator for this enzyme. nih.gov Studies revealed that at concentrations where DNS effectively activates the enzyme, a significantly larger number of DNS molecules bind to the reduced form of the flavoprotein compared to its oxidized form. nih.gov At the optimal concentration for activation, approximately 20 molecules of DNS are bound per enzyme tetramer in the absence of the substrate, with this number increasing to about 40-50 molecules for the pyruvate-reduced form of the enzyme. nih.gov
The fluorescent properties of naphthalene sulfonic acid derivatives also allow them to be used in studies of enzyme kinetics and binding mechanisms through the phenomenon of fluorescence quenching. In the study of pyruvate oxidase, the chromophore of the activator 2-(N-decyl)aminonaphthalene-6-sulfonic acid (DNS) was found to be effective at quenching the enzyme's intrinsic tryptophan fluorescence. nih.gov By performing quenching titrations, researchers were able to obtain the binding isotherm, which describes how the activator binds to the enzyme. nih.gov This technique provided a method to measure the binding of the detergent-like activator at low protein concentrations, avoiding issues with protein aggregation and yielding insights into the conformational coupling between the activator-binding sites and the catalytic active site. nih.gov
Analytical Chemistry Method Development
This compound is used in the development of analytical chemistry methods. chemimpex.com It serves as a reagent in analytical techniques, aiding in the detection and quantification of various substances within complex mixtures. chemimpex.com The development of fluorescent probes for ion detection is a specific example of this application. For instance, a naphthalene derivative was synthesized to create a fluorescent probe system for the selective detection of aluminum ions (Al3+). mdpi.com The study detailed the synthesis of the probe, its spectral properties, and the optimization of reaction conditions such as pH and time to create a reliable method for quantitative analysis, demonstrating a linear range and a low detection limit. mdpi.com
Environmental Studies and Remediation Approaches
Biodegradation Pathways and Microbial Interactions
The biodegradation of sulfonated aromatic compounds like 6-chloronaphthalene-2-sulfonic acid is often challenging due to the presence of the hydrophilic sulfonate group, which can inhibit microbial uptake and degradation. researchgate.net However, specific microbial communities have demonstrated the ability to break down these complex structures, often through synergistic interactions.
Research has identified several bacterial genera capable of degrading naphthalene (B1677914) sulfonates and related aromatic compounds. The genus Pseudomonas is frequently implicated in the breakdown of these xenobiotics.
Pseudomonas : Strains of Pseudomonas are central to the degradation of substituted naphthalenesulfonates. For instance, a mixed community of two Pseudomonas strains was found to be responsible for the complete degradation of the closely related compound, 6-aminonaphthalene-2-sulfonic acid. nih.govnih.gov One strain initiated the attack on the naphthalene ring, while the other degraded the resulting intermediate. nih.gov Similarly, Pseudomonas maltophila has been shown to degrade a wide array of aromatic sulfonic acids, including 2-naphthalene sulfonic acid. nih.gov Other studies have highlighted the ability of Pseudomonas sp. HY to degrade monochlorinated naphthalene derivatives, suggesting a potential pathway for this compound. researchgate.net
Other Bacterial Genera : Besides Pseudomonas, other bacteria also play a role. A stable mixed culture capable of completely degrading 6-aminonaphthalene-2-sulfonic acid was found to contain species from the genera Flavobacterium and Bacillus, in addition to Pseudomonas. oup.com This indicates that complex consortia are often required for the complete mineralization of such compounds. oup.comnih.gov
The degradation process is often inducible, meaning the metabolic enzymes required are produced in the presence of the target compound. nih.govnih.gov
The biodegradation of substituted naphthalenesulfonates proceeds through a series of metabolic intermediates. The specific metabolites provide insight into the degradation pathway.
In the well-studied case of 6-aminonaphthalene-2-sulfonic acid , a close structural analog, the degradation is initiated by a Pseudomonas strain (BN6) that attacks the naphthalene ring at the 1,2-position. nih.govnih.gov This regioselective attack leads to the formation of 5-aminosalicylate , which is then completely degraded by a second Pseudomonas strain (BN9). nih.gov
For chlorinated naphthalenes, such as 1,4-dichloronaphthalene , degradation by Pseudomonas sp. HY has been shown to produce metabolites including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, and ultimately dichlorinated salicylic (B10762653) acid. wisdomlib.org Similarly, the degradation of 1-chloronaphthalene (B1664548) can yield chlorosalicylic acid. researchgate.net Based on these analogous pathways, the biodegradation of this compound would likely proceed through the formation of a chlorinated salicylic acid derivative.
| Original Compound | Key Metabolite(s) | Degrading Organism/Community | Reference |
|---|---|---|---|
| 6-Aminonaphthalene-2-sulfonic acid | 5-Aminosalicylate | Pseudomonas sp. strains BN6 & BN9 | nih.govnih.gov |
| 1,4-Dichloronaphthalene | Dichlorinated salicylic acid, Dichlorinated naphthol | Pseudomonas sp. HY | wisdomlib.org |
| 1-Chloronaphthalene | Chlorosalicylic acid | Pseudomonas sp. HY | researchgate.net |
Environmental Persistence and Bioaccumulation Potential
Aromatic compounds substituted with sulfonate groups are often xenobiotic and can resist biodegradation, leading to their persistence in the environment and potential accumulation to toxic levels. nih.govnih.gov
The hydrophilic nature of the sulfonate group makes these compounds highly soluble in water. nih.govnih.gov This property means they are less likely to adsorb to soil and sediment but can easily pass through conventional water treatment plants, leading to the contamination of water bodies. nih.govnih.gov Studies on the analog 2-naphthalene sulfonate show that it is not readily biodegradable and has the potential to bioaccumulate in aquatic organisms. nih.govnih.gov Research on the fish species Channa punctatus demonstrated the uptake and accumulation of 2-naphthalene sulfonate in blood plasma. nih.gov While the organism showed some capacity for repair and elimination over a 30-day period, the initial exposure led to significant oxidative stress and DNA damage. nih.govnih.gov
Given the structural similarities, this compound is expected to exhibit comparable environmental behavior, characterized by high water solubility, resistance to degradation, and a potential for bioaccumulation in aquatic ecosystems.
| Compound | Key Environmental Fate Finding | Organism/System Studied | Reference |
|---|---|---|---|
| 2-Naphthalene sulfonate | Resists biodegradation, is highly water-soluble, and tends to accumulate to toxic levels. | General environment, water treatment plants | nih.govnih.gov |
| 2-Naphthalene sulfonate | Demonstrated bioaccumulation in blood plasma, causing oxidative stress and genotoxicity. | Channa punctatus (fish) | nih.gov |
| Perfluorooctane Sulfonic Acid (PFOS) | Exhibits high stability, bioaccumulative properties, and is difficult to remove from water. | General environment | utrgv.edu |
Bioremediation Strategies for Aromatic Sulfonic Acid Contamination
Remediating sites contaminated with aromatic sulfonic acids requires specialized strategies that can enhance the degradation of these persistent compounds. Bioremediation, which uses microorganisms to break down pollutants, is considered an effective and eco-friendly approach. mdpi.commdpi.com Key strategies include biostimulation and bioaugmentation.
Biostimulation : This strategy involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. This can include adjusting the pH, moisture content, and nutrient levels (e.g., adding nitrogen and carbon sources). mdpi.com For example, the degradation of some aromatic sulfonic acids by Pseudomonas maltophila was found to be greatly promoted by the presence of glycerol (B35011) as an additional carbon source. nih.gov Enhancing the bioavailability of pollutants through the use of surfactants or co-metabolites can also improve degradation rates. mdpi.com
Bioaugmentation : This approach involves the introduction of specific microbial strains or consortia with known capabilities to degrade the target pollutant. researchgate.net This is particularly useful when the native microbial population lacks the necessary catabolic pathways. For aromatic amines, degradation in a reactor could only be achieved after bioaugmentation with a suitable bacterial culture. researchgate.net The use of mixed cultures, such as the Pseudomonas, Flavobacterium, and Bacillus consortium that degrades 6-aminonaphthalene-2-sulfonic acid, highlights the potential of this strategy for complex sulfonated compounds. oup.com
Other advanced techniques like electrokinetic bioremediation, which uses a low-intensity electric current to enhance the movement and bioavailability of pollutants for microbial degradation, have also shown promise for polycyclic aromatic hydrocarbons and could be applicable to their sulfonated derivatives. mdpi.comcetjournal.it
Future Research Directions and Challenges
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of naphthalenesulfonic acids often involves harsh reagents like sulfuric acid or oleum (B3057394), which present significant environmental and handling challenges. Green chemistry principles offer a roadmap for developing more sustainable alternatives.
Future research should focus on:
Catalytic Hydrogenation: Replacing hazardous reducing agents like tin chloride with catalytic hydrogenation can significantly improve the environmental performance of synthetic processes. researchgate.net
Alternative Sulfonating Agents: Investigating milder and more selective sulfonating agents is crucial. For instance, the use of chlorosulfonic acid with thionyl chloride has been explored to ensure the complete conversion of sulfonic acid to the sulfonyl chloride in certain syntheses, which could be a model for cleaner production. researchgate.net
Biocatalytic Routes: The application of biocatalysts, such as transaminases, has demonstrated remarkable success in the pharmaceutical industry by reducing the number of synthetic steps and eliminating toxic reagents like potassium cyanide. researchgate.net Exploring enzymatic sulfonation or modification of 6-chloronaphthalene could lead to highly efficient and environmentally benign production methods.
Microwave-Assisted Synthesis: This technique has shown potential for achieving high yields and convenient synthesis in other areas of organic chemistry and could be adapted for the sulfonation of chloronaphthalenes. researchgate.net
Exploration of Novel Biological Activities and Therapeutic Targets
While primarily used as an intermediate, the structural motifs within 6-chloronaphthalene-2-sulfonic acid suggest a potential for broader biological applications. Its derivatives could be designed to interact with various biological targets.
Key research avenues include:
Enzyme Inhibition: The sulfonic acid group can form strong ionic and hydrogen bonds with positively charged sites in enzyme active sites, while the chlorine atom can participate in halogen bonding, potentially inhibiting enzyme activity. The positional isomer, 5-chloronaphthalene-2-sulfonic acid, has been noted for its diverse biological activities, suggesting that the 6-chloro isomer warrants similar investigation.
Anticancer Drug Development: Naphthoquinone derivatives have shown significant cytotoxic effects against cancer cell lines, with some inducing apoptosis. mdpi.com The naphthalene (B1677914) core of this compound provides a scaffold that could be modified to develop new anticancer agents. mdpi.comresearchgate.net
Anti-inflammatory Agents: Synthetic naphthalene derivatives have been tested for their inhibitory effects on neutrophil activation, a key process in inflammation. researchgate.net Research into derivatives of this compound could yield new compounds with potent anti-inflammatory properties. researchgate.net
Targeting Neurological Pathways: Certain naphthalene derivatives have been shown to affect neuronal function by inhibiting ion channels, such as L-type Ca2+ currents. researchgate.net This opens up the possibility of developing novel therapeutics for neurological disorders based on the this compound structure.
Integration of this compound into Advanced Functional Materials
The unique chemical properties of this compound make it a valuable component for creating advanced materials with specific functionalities. chemimpex.com
Future research should explore:
High-Performance Polymers: Sulfonated poly(arylene ether sulfone) (SPAES) copolymers exhibit well-defined microphase separation, creating ionic channels that facilitate high proton conductivity. mdpi.com Incorporating this compound or its derivatives as monomers could lead to new membrane materials for fuel cells and other electrochemical devices.
Liquid Crystals: Novel liquid crystal series have been synthesized using benzene (B151609) sulfonic acid moieties. rsc.org The rigid naphthalene core and the polar sulfonic acid group of this compound make it a candidate for designing new liquid crystalline materials with unique thermal and optical properties.
Supramolecular Gels: Two-component systems containing naphthalenesulfonic acid have been shown to form supramolecular gels capable of gelling various organic solvents and water. acs.org These gels have potential applications in areas like dye removal from aqueous solutions. acs.org
Supported Sulfonic Acid Materials: Research has shown that sulfonic acid groups supported on metal oxides like ZrO2 can create materials with significant reactive adsorption capacities for volatile organic compounds (VOCs). mdpi.com This suggests a pathway for using this compound to develop new functional materials for environmental remediation.
Comprehensive Environmental Impact Assessments and Mitigation Strategies
The environmental persistence and potential toxicity of naphthalenesulfonic acids necessitate thorough risk assessment and the development of effective mitigation strategies.
Key areas for investigation include:
Toxicity to Aquatic Organisms: Naphthalenesulfonic acids are a concern for waterway contamination due to their water solubility. ontosight.ai While some assessments conclude a low risk at current exposure levels, certain low-solubility naphthalenesulfonic acids have been found to have high hazard potential for aquatic organisms. canada.ca The Canadian government, for instance, intends to apply Significant New Activity (SNAc) provisions to some of these substances due to their toxicity. canada.ca
Biodegradation Pathways: Many sulfonated naphthalenes are resistant to biodegradation. researchgate.netnih.gov However, specific bacterial strains, such as Arthrobacter sp. and Comamonas sp., have been shown to degrade naphthalene-2-sulfonic acid. researchgate.net Further research is needed to identify and engineer microbes capable of efficiently degrading chlorinated naphthalenesulfonic acids. nih.govd-nb.inforesearchgate.net
Genotoxicity: Studies on related compounds like 2-naphthalene sulfonate have indicated potential genotoxicity in fish, highlighting the need for scientific approaches to understand and address the DNA damage these compounds may cause. nih.gov
Formation of Toxic Byproducts: The chlorination of drinking water can lead to the formation of more toxic oxygenated and chlorinated polycyclic aromatic hydrocarbons (PAHs). nih.gov It is crucial to assess the potential for this compound to form more hazardous compounds during water treatment processes.
Synergistic Application of Computational and Experimental Methodologies in Research
The integration of computational modeling with experimental work can accelerate research and provide deeper insights into the behavior of this compound and its derivatives.
Future research can benefit from:
Predicting Synthetic Pathways: Density Functional Theory (DFT) simulations can be used to predict the thermodynamic favorability of different synthetic routes, as demonstrated in the synthesis of SPAES copolymers, helping to identify more efficient and spontaneous reactions. mdpi.com
Understanding Molecular Interactions: Molecular Dynamics (MD) simulations are powerful tools for investigating the intermolecular interactions that drive processes like gel formation. acs.org These simulations can elucidate the roles of hydrogen bonding, ionic interactions, and π–π stacking, correlating computational predictions with experimental results. acs.org
Elucidating Conformational Preferences: DFT calculations, combined with experimental methods, can analyze the conformational preferences of molecules containing sulfonic acid groups. nih.gov This is crucial for understanding how the structure of this compound influences its interaction with biological targets or its assembly into functional materials.
Designing Novel Materials: Computational approaches can guide the development of new materials by predicting their properties. For example, DFT has been used to substantiate the experimental findings on the mesophase behavior of sulfonic acid-based liquid crystals. rsc.org
Q & A
Q. What protocols ensure safe laboratory handling of this compound given its potential hazards?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for powder handling.
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.
- Storage : Keep in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
